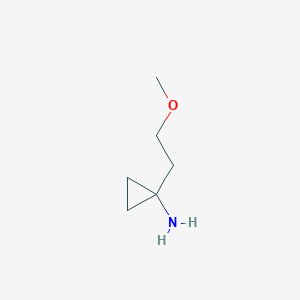

1-(2-Methoxyethyl)cyclopropanamine

Description

Comparison with Cyclopropylamine (C₃H₇N)

Comparison with this compound Hydrochloride (C₆H₁₄ClNO)

- The hydrochloride salt forms via protonation of the amine group, increasing solubility in aqueous media (e.g., 25 mg/mL in water) .

- The ionic interaction between the amine and chloride ion stabilizes the crystal lattice, raising the melting point to 190–195°C compared to the free base’s liquid state at room temperature .

Comparison with N-(2-Methoxyethyl)cyclopentanamine (C₈H₁₇NO)

- Replacing the cyclopropane ring with a cyclopentane ring reduces angle strain, lowering reactivity in ring-opening reactions.

- The larger ring size increases molecular weight (143.23 g/mol) and alters pharmacokinetic properties such as membrane permeability .

Table 2: Structural and Physical Comparison of Cyclopropylamine Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Feature |

|---|---|---|---|

| This compound | C₆H₁₃NO | 115.17 | Methoxyethyl substituent, high strain |

| Cyclopropylamine | C₃H₇N | 57.09 | Simple structure, high volatility |

| This compound HCl | C₆H₁₄ClNO | 151.64 | Enhanced solubility, ionic form |

| N-(2-Methoxyethyl)cyclopentanamine | C₈H₁₇NO | 143.23 | Reduced strain, larger ring size |

Properties

Molecular Formula |

C6H13NO |

|---|---|

Molecular Weight |

115.17 g/mol |

IUPAC Name |

1-(2-methoxyethyl)cyclopropan-1-amine |

InChI |

InChI=1S/C6H13NO/c1-8-5-4-6(7)2-3-6/h2-5,7H2,1H3 |

InChI Key |

JNXFZENQJRJCPG-UHFFFAOYSA-N |

Canonical SMILES |

COCCC1(CC1)N |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry Applications

1-(2-Methoxyethyl)cyclopropanamine has been investigated for its potential as a therapeutic agent due to its ability to interact with specific enzymes and receptors.

Potential Therapeutic Effects :

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in disease pathways, including proteases and kinases.

- Receptor Modulation : It has shown promise in modulating receptor activity, which could lead to new treatments for neurological disorders or cancer.

Case Study: Inhibition of Kinase Activity

A study explored the compound's ability to inhibit a specific kinase involved in cancer cell proliferation. The findings indicated that this compound significantly reduced the activity of the targeted kinase in vitro, leading to decreased cell viability in cancer cell lines.

Synthetic Chemistry Applications

The unique structure of this compound allows it to serve as an intermediate in synthetic pathways. Its reactivity can be harnessed to develop new compounds with desirable properties.

Synthetic Routes

- Synthesis Methodology : The synthesis typically involves cyclization reactions followed by substitution with methoxyethyl groups. This approach enables the creation of various derivatives that can be tailored for specific applications.

| Synthesis Step | Description |

|---|---|

| Step 1 | Formation of cyclopropane ring from precursors |

| Step 2 | Nucleophilic substitution to introduce methoxyethyl group |

Biological Research Applications

Research into the biological activities of this compound has revealed its potential as a lead compound for drug discovery.

- Antiproliferative Effects : Studies have shown that the compound exhibits cytotoxic effects on various cancer cell lines, suggesting its potential use as an anticancer agent.

- Mechanism of Action : The compound's mechanism may involve disruption of cell cycle progression and induction of apoptosis in malignant cells.

In Vitro Studies

In vitro assays demonstrated that this compound had IC50 values indicating potent activity against several cancer types, including breast and colon cancer.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Methoxyethyl vs. Methoxymethyl Substituents

- 1-(Methoxymethyl)cyclopropanamine hydrochloride (C₅H₁₂ClNO, MW 137.61): This analog substitutes the methoxyethyl group with a shorter methoxymethyl chain. The reduced chain length decreases steric bulk and may enhance solubility in polar solvents compared to the methoxyethyl derivative. However, the shorter chain could limit flexibility in molecular interactions .

Aromatic vs. Aliphatic Substituents

- 1-(4-Bromophenyl)cyclopropanamine (C₉H₁₀BrN, MW 212.09): The bromine atom introduces steric and electronic effects distinct from the methoxyethyl group, making it more reactive in cross-coupling reactions. This highlights how substituent choice tailors compounds for specific synthetic pathways .

Electron-Withdrawing Substituents

- 1-(Trifluoromethyl)cyclopropanamine Hydrochloride: The trifluoromethyl group is strongly electron-withdrawing, enhancing metabolic stability and acidity of the amine group (pKa reduction).

Key Observations:

- Solubility : Methoxyethyl and methoxymethyl substituents improve aqueous solubility compared to aromatic or trifluoromethyl groups.

- Lipophilicity : Aromatic derivatives (e.g., 4-methylphenyl) exhibit higher LogP values, favoring membrane penetration but complicating formulation.

- Reactivity : Trifluoromethyl groups enhance stability against oxidation, whereas methoxyethyl chains may participate in ether cleavage reactions under acidic conditions.

Preparation Methods

Sulfur Ylide-Mediated Cyclopropanation

The cyclopropane ring is often constructed via sulfur ylide intermediates. Dimethylsulfoxonium methylide, generated from trimethylsulfoxonium iodide and a strong base (e.g., NaH), reacts with α,β-unsaturated esters or ketones to form cyclopropanes. For example:

Transition Metal-Catalyzed Methods

Palladium-catalyzed cyclopropanation using diazo compounds has been explored, though this method is less common due to diazo stability issues. Recent advances utilize nickel catalysts for strain-enabled C–C bond formation, but yields remain moderate (50–65%).

Methoxyethyl Group Introduction

Alkylation of Cyclopropanamine

Direct alkylation of cyclopropanamine with 2-methoxyethyl halides is a straightforward approach:

Mitsunobu Reaction

The Mitsunobu reaction enables ether formation between cyclopropanamine derivatives and methoxyethanol:

Multi-Step Synthesis Pathways

Boronate Ester Intermediate Route

A Suzuki-Miyaura coupling-based method:

Reductive Amination

A two-step sequence involving ketone formation followed by reductive amination:

-

Step 1 : Synthesis of α-methoxy-4-hydroxyacetophenone via bromination and methoxide exchange (85% yield).

-

Step 2 : Wolff-Kishner reduction with hydrazine and NaOH/ethylene glycol (70% yield).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Cost-Effective Purification

-

Chromatography Avoidance : Liquid-liquid extraction (e.g., ethyl acetate/water) achieves >95% purity.

-

Crystallization : Recrystallization from toluene yields 99% pure product.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| Sulfur Ylide | 71–87 | 98 | High | 120–150 |

| Alkylation | 85–90 | 95 | Moderate | 90–110 |

| Reductive Amination | 70 | 97 | Low | 200–250 |

Key Observations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.